Methaneseleninic acid

Prostate cancer Xenograft In vivo efficacy

Methaneseleninic acid (also known as methylseleninic acid or MSA; CAS 28274-57-9) is the parent member of the seleninic acid family, an organoselenium compound with the formula CH3SeO2H. It is a white crystalline solid with a characteristic odor and a melting point of 128–132 °C.

Molecular Formula CH4O2Se
Molecular Weight 127.01 g/mol
CAS No. 28274-57-9
Cat. No. B010751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethaneseleninic acid
CAS28274-57-9
SynonymsMETHYLSELENINIC ACID; METHANESELENINIC ACID; methylselenic acid; NSC 243621; NSC 244776; Methaneseleninic acid 95%
Molecular FormulaCH4O2Se
Molecular Weight127.01 g/mol
Structural Identifiers
SMILESC[Se](=O)O
InChIInChI=1S/CH4O2Se/c1-4(2)3/h1H3,(H,2,3)
InChIKeyUEQANLFPOFICBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methaneseleninic Acid (CAS 28274-57-9): A Core Organoselenium Building Block for Redox Biology and Oncology Research


Methaneseleninic acid (also known as methylseleninic acid or MSA; CAS 28274-57-9) is the parent member of the seleninic acid family, an organoselenium compound with the formula CH3SeO2H [1]. It is a white crystalline solid with a characteristic odor and a melting point of 128–132 °C [1]. As a small-molecule selenium source that is readily metabolized to methylselenol (CH3SeH), MSA is widely used as a tool compound in oncology and redox biology to dissect selenium-dependent cellular effects. Its structural simplicity, commercial availability, and well-characterized reactivity make it a standard selenium donor for in vitro and in vivo studies [2].

Methylselenol precursor for cell-based and in vivo selenium-response studies
Standard selenium donor tool in prostate cancer xenograft and oncology models
Commercially available, structurally defined organoselenium building block

Why Methaneseleninic Acid Cannot Be Simply Replaced by Selenomethionine, Selenite, or Ebselen in Research Protocols


Organoselenium compounds are notoriously inequivalent; their biological activities depend fundamentally on their chemical form, cellular metabolism, and redox cycling properties [1]. MSA is a direct methylselenol precursor that generates the active metabolite CH3SeH intracellularly, a property not shared by all selenium sources [1]. Comparative studies demonstrate critical performance gaps: for instance, MSA exerts superior in vivo tumor growth inhibition compared to selenomethionine and selenite in prostate cancer xenografts, while ebselen fails to support selenoprotein biosynthesis entirely. Substituting MSA with a less-expensive or more readily available selenium compound without rigorous re-validation therefore risks introducing confounded variables related to potency, metabolic fate, and toxicity, ultimately undermining experimental reproducibility.

Metabolic fate
MSA generates methylselenol directly; selenomethionine incorporates non-specifically into proteins, altering pathway interpretation.
Target engagement
MSA serves as a TrxR substrate; ebselen acts as a GPx mimetic. These mechanisms do not transfer interchangeably in redox signaling studies.
Tumor-model endpoint
In vivo tumor growth inhibition observed with MSA may not be replicated by selenite or selenomethionine at equivalent doses; endpoint validation required.

Methaneseleninic Acid: Quantified Differentiation Evidence from Controlled Comparative Studies


Superior In Vivo Tumor Growth Inhibition vs. Selenomethionine and Selenite in Human Prostate Cancer Xenografts

In a head-to-head comparison in DU145 human prostate cancer xenografts, MSA (methylseleninic acid) administered at 3 mg Se/kg/day significantly inhibited tumor growth, suppressing final tumor weight by 46% relative to control (P = 0.025). In the same experiment, equivalent doses of selenite and selenomethionine did not achieve statistically significant inhibition, with final tumor weights at 80% (P = 0.286) and 85% (P = 0.322) of control, respectively [1]. In a PC-3 xenograft model, only MSA was growth inhibitory at 3 mg/kg [1]. Importantly, MSA achieved this superior anti-tumor efficacy without the genotoxic DNA single-strand breaks induced by selenite [1].

Xenograft tumor inhibition
Head-to-head
MSA: 46% tumor weight reduction (P=0.025) vs. selenite: 20% (ns), selenomethionine: 15% (ns)
Reported in vivo model endpoint context
DU145 xenograft, 3 mg Se/kg/day oral, 49-day study
Prostate cancer Xenograft In vivo efficacy Selenium compounds

Distinct Substrate Profile for Thioredoxin Reductase Underpinning Redox Signaling Research

MSA serves as a specific substrate for mammalian thioredoxin reductase (TrxR), a property that distinguishes it from many other selenium metabolites. The truncated enzyme (lacking the C-terminal selenocysteine tail) catalyzes the reduction of MSA at a rate only 4-fold slower than the full-length Sec-containing enzyme at pH 6.1 [1]. The kinetic parameters for this reaction are a kcat of 16.05 s⁻¹ and a KM of 0.134 mM at pH 6.1 and 37 °C [2]. This contrasts with ebselen, which acts primarily as a GPx mimetic and does not serve as a selenoprotein substrate, and with selenomethionine, which is incorporated non-specifically into proteins [3].

TrxR substrate kinetics
Assay context
kcat 16.05 s−1, KM 0.134 mM (pH 6.1, 37 °C)
Defined kinetic tool for TrxR redox mechanism studies
Truncated mammalian TrxR; ebselen not a substrate
Thioredoxin reductase Redox signaling Enzyme kinetics Selenocysteine

Efficient Upregulation of Functional Selenoprotein Biomarkers vs. Other Selenium Sources

In a controlled cell culture study comparing sodium selenite, MSA, Se-methyl selenocysteine, and selenomethionine, MSA and selenite were the most efficient at increasing the activity, protein, and mRNA levels of the key selenium-status biomarkers glutathione peroxidase-1 (GPx1) and thioredoxin reductase-1 (TrxR1) across three cell lines [1]. The other compounds (Se-methyl selenocysteine and selenomethionine) had only marginal effects. Notably, at the protein level, MSA induced robust increases in GPx1 and TrxR1, comparable to selenite, but the induction efficiency was cell-type dependent [1].

Selenoprotein induction
Head-to-head
MSA and selenite: strong GPx1/TrxR1 upregulation; Se-methyl selenocysteine and selenomethionine: marginal
Reported biomarker induction context
YAMC, HepG2, HT-29 cell lines; cell-type dependent
Selenoprotein biosynthesis GPx1 Biomarker Selenium status

Cytotoxic at Micromolar Concentrations While Ebselen Is Tolerated: A Critical Screening Distinction

A comparative toxicity screen in cultured liver cell lines demonstrated a sharp functional dichotomy within the organoselenium compound class. MSA, along with l-selenocystine, selenodiglutathione, and selenite, induced cell death at micromolar concentrations. In contrast, selenomethionine and ebselen were not toxic within the concentration range tested [1]. This places MSA in a distinct functional category as a pro-apoptotic, cytotoxic selenium metabolite, whereas ebselen acts primarily as a non-cytotoxic, redox-modulating antioxidant compound.

Cytotoxicity profile
Head-to-head
MSA: cell death at μM concentrations; ebselen and selenomethionine: tolerated
Cell-viability endpoint divergence
Liver cell lines; dose/time-dependent viability assays
Cytotoxicity Hepatocyte Cancer cell Toxicity screening

Methaneseleninic Acid: High-Impact Research Applications Based on Verified Differentiators


In Vivo Prostate Cancer Xenograft Efficacy Studies: Selecting a Selenium Compound with Quantified Tumor Suppression

Based on the evidence in Section 3, MSA is the superior candidate for prostate cancer xenograft studies requiring a selenium compound with validated in vivo tumor growth inhibition. At 3 mg Se/kg, MSA suppresses DU145 xenograft tumor weight by 46% (P=0.025), while selenomethionine and selenite fail to achieve statistical significance at the same dose [1]. This proven efficacy supports the use of MSA as a positive control or standalone agent in chemoprevention or therapeutic in vivo oncology experiments.

Thioredoxin Reductase Mechanism and Redox Signaling Dissection

MSA's defined kinetic parameters for TrxR (kcat 16.05 s⁻¹, KM 0.134 mM at pH 6.1) make it the preferred substrate analogue for probing TrxR catalytic mechanism and enzyme resistance to oxidative inactivation [1]. Unlike ebselen, which acts as a GPx mimetic without engaging TrxR's active site, MSA directly demonstrates how the selenocysteine residue protects the enzyme from irreversible oxidation, a critical finding for studying redox homeostasis in oxidative stress models [1].

Selenoprotein Biosynthesis Regulation and Biomarker Discovery

For experiments aimed at elucidating the cellular machinery of selenoprotein production, MSA provides efficient upregulation of GPx1 and TrxR1 activity, protein, and mRNA, matching the induction efficiency of selenite but with a potentially lower genotoxic risk profile [1]. This makes MSA a strategic tool for differentiating between selenium source-specific and selenoprotein-specific effects in nutritional biochemistry and molecular biology applications.

Cancer Cell Apoptosis and Cytotoxicity Screening Panels

MSA's intrinsic cytotoxicity at micromolar concentrations, in contrast to the non-toxic profile of ebselen and selenomethionine, positions it as an essential reference compound for screening libraries of selenium-containing molecules for pro-apoptotic activity [1]. Its reliable concentration-dependent cell death induction serves as a benchmarking standard in viability assays, ensuring that observed cytotoxicity reflects compound-specific properties rather than assay variability.

Application
Selection Property
Validation Focus
Prostate cancer xenograft studies
Reported tumor growth suppression endpoint
Statistical significance and dose-response in DU145/PC-3 models
TrxR catalytic mechanism research
Defined kinetic substrate parameters
Kinetic parameter verification and pathway specificity
Selenoprotein expression studies
GPx1/TrxR1 biomarker induction efficiency
Cell-type dependent upregulation validation
Cytotoxicity screening studies
Pro-apoptotic selenium compound class
Micromolar concentration-dependent cell death assays
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